molecular formula C10H10BrF B1323612 2-Bromo-4-(3-fluorophenyl)-1-butene CAS No. 731773-06-1

2-Bromo-4-(3-fluorophenyl)-1-butene

Cat. No.: B1323612
CAS No.: 731773-06-1
M. Wt: 229.09 g/mol
InChI Key: FOHKDCDOASEWLM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electronegativity of the halogen atoms and the delocalized electrons in the phenyl ring .


Chemical Reactions Analysis

The bromine atom in this compound could potentially be replaced through nucleophilic substitution reactions. The carbon-carbon double bond in the butene backbone could undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the halogen atoms and the phenyl group. For example, the compound is likely to have a higher boiling point than butene due to the increased molecular weight and potential for dipole-dipole interactions .

Scientific Research Applications

Epoxidation and Carbon Skeleton Cleavage

Epoxidation of related compounds like 3-chloro(bromo)heptafluoro-1-butenes and 3,4-dichlorohexafluoro-1-butene with sodium hypohalites has been explored. This process involves cleavage of the carbon skeleton at the double bond and results in the formation of polyfluorocarboxylic acid sodium salts as by-products. Additionally, 3-chloro(bromo)-1,2-epoxy-heptafluoro- and 3,4-dichloro-1,2-epoxyhexafluorobutanes were synthesized and subjected to isomerization into carbonyl compounds using cesium fluoride or antimony pentafluoride (Zapevalov et al., 2004).

Organic Synthesis Building Block

1-Bromo-3-buten-2-one, a compound closely related to 2-Bromo-4-(3-fluorophenyl)-1-butene, has been investigated as a building block in organic synthesis. This compound is particularly effective in the reduction to the corresponding alcohol with lithium aluminum hydride, the formation of 5-membered-aza-heterocycles with primary amines, and reactions with activated methylene compounds to form 5-membered-carbocycles (Westerlund et al., 2001).

Structure Analysis

The structure of bromo compounds formed by the action of bromine on 2-phenyl-2-butanol or 2-phenyl-2-butene, which includes compounds like 2-bromo-3-phenyl-2-butene, has been analyzed. This research contributes to the understanding of the structural properties of related bromo compounds (Mikhaĭlov & 'eva, 1960).

Atropisomer Behavior

Research on atropisomers like 3,3'-Dibromo-1,1'-difluoro-2,2'-binaphthyl, which are structurally related to this compound, reveals interesting chemical behavior. These atropisomers react with alkyllithium compounds in a unique manner, displaying properties like unilateral and double-sided halogen/metal permutation (Leroux et al., 2005).

Synthesis of Monofluorobutene Derivatives

The synthesis of monofluorobutene derivatives, which are chemically related to this compound, has been demonstrated. This includes the regioselective reaction of (Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene with sodium benzenesulfinate and triethyl phosphite, leading to the formation of various polyfunctional monofluoroalkene derivatives (Matsuo & Kende, 1991).

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the presence of reactive functional groups, it could be of interest in the development of new synthetic methods or as an intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

1-(3-bromobut-3-enyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHKDCDOASEWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641171
Record name 1-(3-Bromobut-3-en-1-yl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-06-1
Record name 1-(3-Bromo-3-buten-1-yl)-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromobut-3-en-1-yl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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